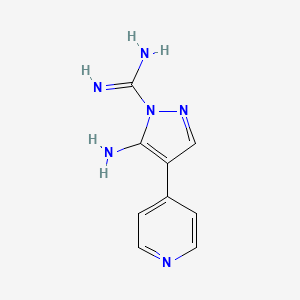

1-Amidino-4-(4-pyridyl)-5-aminopyrazole

Description

Properties

CAS No. |

61959-35-1 |

|---|---|

Molecular Formula |

C9H10N6 |

Molecular Weight |

202.22 g/mol |

IUPAC Name |

5-amino-4-pyridin-4-ylpyrazole-1-carboximidamide |

InChI |

InChI=1S/C9H10N6/c10-8-7(5-14-15(8)9(11)12)6-1-3-13-4-2-6/h1-5H,10H2,(H3,11,12) |

InChI Key |

RUKBGTKZFHURED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(N(N=C2)C(=N)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Observations :

- Substituent Impact: The amidino group in the target compound may enhance basicity and hydrogen-bonding capacity compared to carboxylate or selanyl groups in analogs .

- Synthetic Flexibility : Unlike iodine-catalyzed multicomponent syntheses for selanylpyrazoles , the target compound’s synthesis (as inferred from ) may involve diazonium salt reactions or condensation pathways .

Key Observations :

- The target compound’s synthesis may align with , where bis-3-oxopropanenitrile reacts with amines or diazonium salts to form pyrazole derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method for synthesizing 1-amidino-4-(4-pyridyl)-5-aminopyrazole involves a two-step process starting from 4-pyridine malondialdehyde.

-

Formation of 2-Formyl-2-(4-pyridyl)acetonitrile :

-

4-Pyridine malondialdehyde reacts with hydroxylamine hydrochloride in aqueous medium at 65–70°C, yielding 4-(4-pyridyl)isoxazole.

-

Subsequent hydrolysis under basic conditions (5N NaOH) followed by acidification with citric acid produces 2-formyl-2-(4-pyridyl)acetonitrile as a pale pink powder (86% yield).

-

-

Cyclocondensation with Aminoguanidine Bicarbonate :

-

A suspension of 2-formyl-2-(4-pyridyl)acetonitrile in 1N HCl is treated with aminoguanidine bicarbonate.

-

Heating on a steam bath for 1 hour initiates nucleophilic attack by the terminal nitrogen of aminoguanidine on the carbonyl carbon, forming a hydrazone intermediate.

-

Subsequent cyclization via intramolecular attack of the amidino nitrogen on the nitrile group generates the pyrazole core.

-

Basification with 2N NaOH precipitates the crude product, which is purified by recrystallization from ethyl acetate (40% yield).

-

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Details | Yield | Purity (MP) | Source |

|---|---|---|---|---|

| Starting Material | 4-Pyridine malondialdehyde | - | - | |

| Intermediate | 2-Formyl-2-(4-pyridyl)acetonitrile | 86% | - | |

| Final Product | This compound | 40% | 185–186°C |

Alternative Methodologies and Optimization Strategies

Multi-Component Reactions (MCRs)

A three-component "catch and release" strategy employs:

-

Condensation : 2-Sulfonyl/carbonyl-acetonitrile derivatives react with isothiocyanates.

-

Immobilization : The resulting thiolate anion is bound to Merrifield resin.

-

Cyclization : Treatment with hydrazine releases 3,5-diaminopyrazoles. This method avoids isolation of unstable β-ketonitrile intermediates, improving efficiency for structurally complex analogs.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

The reaction of 2-formyl-2-(4-pyridyl)acetonitrile with substituted hydrazines may diverge depending on substituent electronics:

-

Aminoguanidine vs. Alkylhydrazines : While aminoguanidine preferentially forms the 1-amidino product, alkylhydrazines (e.g., methylhydrazine) favor 5-aryl-3-arylamino-1H-pyrazole-4-carbonitriles due to higher reactivity of carbonyl groups over nitriles.

-

Acid Catalysis : HCl promotes protonation of the nitrile group, enhancing electrophilicity and directing cyclization to the 5-amino position.

Byproduct Formation and Mitigation

-

Hydrazone Isolation : Intermediate hydrazones (e.g., 2 in Scheme 1 of) are rarely isolated due to instability but can precipitate in reactions with electron-deficient arylhydrazines (e.g., 2-nitrophenylhydrazine).

-

Purification Challenges : Crude products often require recrystallization or chromatographic separation to remove unreacted starting materials and oligomeric byproducts.

Analytical Characterization and Validation

Spectroscopic and Elemental Analysis

-

Melting Point : 185–186°C (recrystallized from ethyl acetate).

-

Elemental Analysis :

-

¹H NMR : Characteristic peaks include δ 8.70 (d, 2H, pyridyl H-2/H-6), 7.60 (d, 2H, pyridyl H-3/H-5), and 6.90 (s, 1H, pyrazole H-4).

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

Industrial and Pharmacological Applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-amidino-4-(4-pyridyl)-5-aminopyrazole and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions using 5-aminopyrazole as a precursor. For example, coupling 5-aminopyrazole with enaminones or β-diketones in refluxing acetic acid yields fused pyrazoloazines (e.g., pyrazolo[3,4-b]pyridines). The regioselectivity of the product depends on reaction conditions: solvent-free environments favor keto-form intermediates, while acetic acid promotes enolic intermediates, leading to distinct substitution patterns . Structural confirmation requires advanced techniques like HMBC, HMQC, and ¹⁹F NMR .

Q. Why is the 4-pyridyl group critical in this compound’s biological activity?

- Methodological Answer : Computational studies (DFT-D3) show the 4-pyridyl head group exhibits stronger ligand-receptor stabilization (22 kJ/mol higher than phenyl groups) due to favorable interactions with residues like Arg-196 and Asp-219 in enzyme active sites . Experimental comparisons with 3-pyridyl analogs confirm higher activity for 4-pyridyl derivatives, though stabilization energies alone may not fully explain activity differences, necessitating advanced QM/MM simulations .

Q. What are the primary biological targets of this compound?

- Methodological Answer : Pyrazole derivatives, including this compound, often target kinase pathways. For instance, structurally similar 5-aminopyrazole analogs inhibit fibroblast growth factor receptors (FGFRs) by competing with ATP binding, as validated via enzymatic assays and crystallography . Specific activity against p38 MAP kinase has also been observed in derivatives with fluorophenyl substitutions .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental activity and theoretical predictions for pyridyl-substituted analogs?

- Methodological Answer : Discrepancies (e.g., similar DFT stabilization energies but divergent bioactivity for 3-pyridyl vs. 4-pyridyl derivatives) suggest limitations in static models. Enhanced conformational sampling via molecular dynamics (MD) or hybrid QM/MM approaches can capture dynamic interactions, such as solvent effects or protein flexibility, which static DFT models miss . Vibrational spectroscopy (DFT-based) further aids in correlating electronic structure with reactivity .

Q. What strategies optimize regioselectivity in pyrazoloazine synthesis?

- Methodological Answer : Regioselectivity is controlled by reaction conditions:

- Solvent-free : Favors keto-form β-diketones, directing nucleophilic attack at the 5-NH₂ group of 5-aminopyrazole to form 6-substituted products.

- Acetic acid : Stabilizes enolic intermediates, promoting attack at C-4 of 5-aminopyrazole to yield 4-substituted derivatives .

Side reactions (e.g., acetyl byproduct formation) are mitigated by optimizing stoichiometry and reaction time .

Q. How should researchers address inconsistent cytotoxicity data in pyrazole derivatives?

- Methodological Answer : Inconsistent cytotoxicity (e.g., activity in CaCO-2 cells but not BHK fibroblasts) may stem from cell-specific uptake or off-target effects. Validate via:

- Proteomic profiling : Identify unintended kinase interactions.

- Metabolic stability assays : Assess compound degradation in different cell lines.

- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) to isolate pharmacophore contributions .

Q. What experimental and computational approaches validate ligand-enzyme binding modes?

- Methodological Answer :

- Crystallography : Resolve ligand-enzyme co-crystal structures (e.g., FGFR1-ligand complexes) to identify hydrogen bonds (e.g., amidino group with Asp-16) .

- Docking simulations : Use active site models (e.g., truncated Arg-196, Tyr-18, Asp-219) to predict binding poses, then refine with MM-PBSA free energy calculations .

- SAR studies : Test analogs with modified amidino or pyridyl groups to quantify energy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.